D4.2 Receptor Affinity and Subtype Selectivity: >600-Fold Discrimination Over D1, D2, D3, and D5 Receptors
NGD 94-1 demonstrates a Ki of 3.6 ± 0.6 nM at the cloned human D4.2 receptor stably expressed in CHO cells. In the same study, its affinity for D1, D2, D3, and D5 receptors was not quantifiable within the tested concentration range, yielding a selectivity window exceeding 600-fold. This profile contrasts sharply with the non-selective D2-like antagonist haloperidol, which binds D2, D3, and D4 receptors with comparable nanomolar affinity, and with the atypical antipsychotic clozapine, whose D4 selectivity is modest (approximately 10-fold over D2) [1].
| Evidence Dimension | Binding affinity (Ki) and selectivity ratio for human dopamine receptor subtypes |
|---|---|
| Target Compound Data | D4.2 Ki = 3.6 ± 0.6 nM; selectivity vs D1/D2/D3/D5 >600-fold |
| Comparator Or Baseline | Haloperidol: non-selective D2-like binding (Ki ~1–10 nM across D2/D3/D4); Clozapine: D4/D2 selectivity ~10-fold |
| Quantified Difference | NGD 94-1 provides >600-fold D4 selectivity vs. ~1-fold (haloperidol) and ~10-fold (clozapine) |
| Conditions | Radioligand competition binding assays using cloned human receptors expressed in CHO cells |
Why This Matters
For researchers requiring pharmacological isolation of D4 receptor-mediated effects, NGD 94-1 offers a degree of subtype selectivity unattainable with haloperidol or clozapine, minimizing confounding contributions from D2 or D3 receptors.
- [1] Tallman JF, Primus RJ, Brodbeck R, Cornfield L, Meade R, Woodruff K, Ross P, Thurkauf A, Gallager DW. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor. J Pharmacol Exp Ther. 1997 Aug;282(2):1011-9. PMID: 9262370. View Source
